

Application Notes and Protocols for PAR2 Ligands in Rodent Models

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Compound of Interest

Compound Name: *Fsllry-NH2*

Cat. No.: *B10766424*

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Introduction

Protease-activated receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a critical role in inflammation, pain, and various other physiological and pathophysiological processes. It is activated by the cleavage of its N-terminal domain by serine proteases, which exposes a tethered ligand that binds to and activates the receptor. Synthetic peptides that mimic this tethered ligand can be used to study PAR2 function.

This document provides detailed application notes and protocols for the use of a peptide ligand related to PAR2 in rodent models. It is important to note a critical clarification regarding the peptide sequence "**Fsllry-NH2**". While initially requested as a PAR2 agonist, a thorough review of the scientific literature indicates that **FSLLRy-NH2** is predominantly characterized as a PAR2 antagonist.^{[1][2][3][4]} One study also suggests it can activate the Mas-related G protein-coupled receptor C11 (MrgprC11), inducing itch-related behaviors.^{[4][5]}

Therefore, this document will first address the use of **FSLLRy-NH2** as a PAR2 antagonist. Subsequently, to fulfill the need for information on a PAR2 agonist, we will provide

comprehensive data and protocols for the well-established rodent PAR2 agonist SLIGRL-NH2 and its potent analog 2-furoyl-LIGRLO-NH2.

Section 1: FSLLRY-NH2 as a PAR2 Antagonist

FSLLRY-NH2 has been utilized in in vivo studies to inhibit the effects of PAR2 activation.

Data Presentation: FSLLRY-NH2 Dosage in Rodent Models

Application	Species/Strain	Administration Route	Dosage	Key Findings	Reference
Neuroprotection after cardiac arrest	Sprague-Dawley Rat	Intranasal	50 µg/rat	Improved neurological outcome and reduced hippocampal neuron degeneration.	[2][3]
Inhibition of PAR2-induced hypersensitivity	Rat	Intrathecal	10 µg in 10 µL	Not specified in abstract	[6]

Experimental Protocol: Intranasal Administration of FSLLRY-NH2 in Rats

This protocol is based on a study investigating the neuroprotective effects of FSLLRY-NH2 following cardiac arrest.[2][3]

Objective: To administer FSLLRY-NH2 intranasally to rats to assess its therapeutic effects on neurological function.

Materials:

- **FSLLRN-NH2** peptide
- Sterile saline
- Micropipette
- Anesthesia (e.g., isoflurane)
- Animal restrainer

Procedure:

- Preparation of Dosing Solution: Dissolve **FSLLRN-NH2** in sterile saline to achieve the desired concentration for a final dose of 50 µg per rat.
- Animal Anesthesia: Anesthetize the rat using an appropriate method (e.g., isoflurane inhalation) to ensure the animal is sedated and immobile during administration.
- Positioning: Place the anesthetized rat in a supine position.
- Administration: Using a micropipette, administer the **FSLLRN-NH2** solution dropwise into the nares of the rat. Alternate between nares to allow for absorption. The total volume should be kept low to prevent aspiration.
- Recovery: Monitor the rat until it has fully recovered from anesthesia.
- Post-Procedure Monitoring: Observe the animal for any adverse reactions and proceed with the planned neurological and histological assessments at the designated time points.

Section 2: SLIGRL-NH2 and 2-furoyl-LIGRLO-NH2 as PAR2 Agonists

SLIGRL-NH2 is the peptide sequence corresponding to the tethered ligand of murine PAR2. 2-furoyl-LIGRLO-NH2 is a more potent and stable analog. These peptides are widely used to induce and study PAR2-mediated inflammation and pain in rodents.

Data Presentation: PAR2 Agonist Dosage in Rodent Models

Agonist	Application	Species/Strain	Administration Route	Dosage	Key Findings	Reference
SLIGRL-NH ₂	Paw Edema	Sprague-Dawley Rat	Intraplantar	1 mM (in 100 µL)	Elicited spontaneous nociceptive behavior and hyperalgesia.	[7]
SLIGRL-NH ₂	Colitis	Mouse	Not Specified	Not Specified	Reduced TNBS-induced colitis.	
2-furoyl-LIGRLO-NH ₂	Paw Edema & Hyperalgesia	Mouse	Intraplantar	500 ng	Induced edema and hyperalgesia.	
SLIGRL-NH ₂	Paw Edema	Rat	Subplantar	500 µg	Induced significant edema and granulocyte infiltration.	[8]

Experimental Protocols: PAR2 Agonist Administration in Rodent Models

This protocol is designed to induce an acute inflammatory response in the rat paw.[7][8]

Objective: To induce paw edema by activating PAR2 with SLIGRL-NH2 for the study of acute inflammation.

Materials:

- SLIGRL-NH2 peptide
- Sterile Phosphate-Buffered Saline (PBS)
- Microsyringe with a 30-gauge needle
- Plexiglas chambers for animal observation
- Plethysmometer or calipers to measure paw volume/thickness

Procedure:

- Preparation of Dosing Solution: Dissolve SLIGRL-NH2 in sterile PBS to the desired concentration (e.g., 1 mM).
- Animal Handling: Gently restrain the rat. Anesthesia is typically not required for this brief procedure, but light isoflurane anesthesia can be used if necessary.
- Injection: Using a microsyringe, inject 100 μ L of the SLIGRL-NH2 solution subcutaneously into the plantar surface of the hind paw.
- Control Group: Inject a separate group of animals with an equal volume of vehicle (sterile PBS).
- Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before injection) and at various time points post-injection (e.g., 1, 2, 4, 6, and 24 hours).
- Data Analysis: Calculate the change in paw volume or thickness relative to baseline for both the treated and control groups.

This protocol measures the nociceptive response to a thermal stimulus.

Objective: To evaluate the development of thermal hyperalgesia following PAR2 activation in the paw.

Materials:

- Plantar test apparatus (e.g., Hargreaves apparatus)
- Plexiglas chambers with a glass floor
- Timer

Procedure:

- Acclimation: Place the rats in the Plexiglas chambers on the glass floor of the plantar test apparatus and allow them to acclimate for at least 30 minutes before testing.
- Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source. Position the heat source under the plantar surface of the paw to be tested and record the time it takes for the animal to withdraw its paw. Take at least two readings per paw, with a minimum of 5 minutes between readings.
- PAR2 Agonist Administration: Inject the PAR2 agonist (e.g., SLIGRL-NH₂ or 2-furoyl-LIGRLO-NH₂) as described in the paw edema protocol.
- Post-Injection Measurements: At various time points post-injection (e.g., 30, 60, 120, and 240 minutes), re-measure the paw withdrawal latency as described in step 2.
- Data Analysis: A decrease in paw withdrawal latency compared to baseline and the control group indicates the presence of thermal hyperalgesia.

This protocol outlines a model for inflammatory bowel disease and the assessment of therapeutic intervention with a PAR2 agonist.

Objective: To induce colitis in mice using TNBS and to evaluate the therapeutic effect of a PAR2 agonist.

Materials:

- 2,4,6-Trinitrobenzenesulfonic acid (TNBS)
- Ethanol
- PAR2 agonist (e.g., SLIGRL-NH₂)
- Catheter for intrarectal administration
- Anesthesia (e.g., isoflurane)

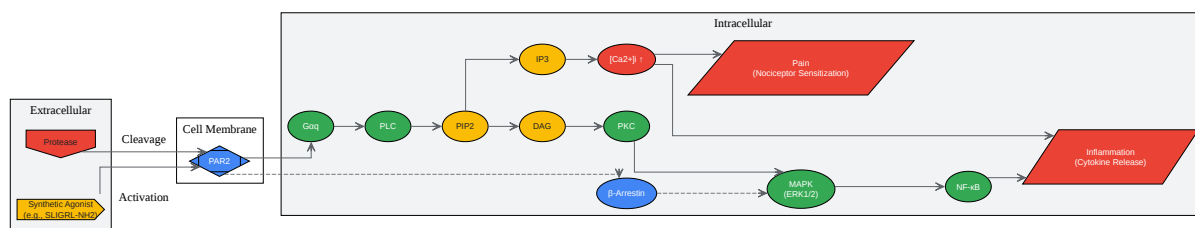
Procedure:

- Induction of Colitis:
 - Anesthetize the mice with isoflurane.
 - Prepare a solution of TNBS in ethanol (e.g., 2.5% TNBS in 50% ethanol).
 - Gently insert a catheter intrarectally to a depth of approximately 4 cm.
 - Slowly instill the TNBS solution (typically 100 μ L).
 - Hold the mouse in a head-down position for at least 60 seconds to ensure the retention of the TNBS solution.
- PAR2 Agonist Treatment:
 - Prepare the PAR2 agonist solution in a suitable vehicle.
 - Administer the PAR2 agonist via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage) at the chosen dosage and frequency, starting at a specific time point relative to TNBS administration (e.g., prophylactically or therapeutically).
- Monitoring and Assessment:
 - Monitor the mice daily for body weight loss, stool consistency, and signs of rectal bleeding.
 - At the end of the study period, euthanize the mice and collect the colon.

- Assess the colon for macroscopic damage (e.g., ulceration, thickening) and collect tissue for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).

Visualization of Signaling Pathways and Experimental Workflows

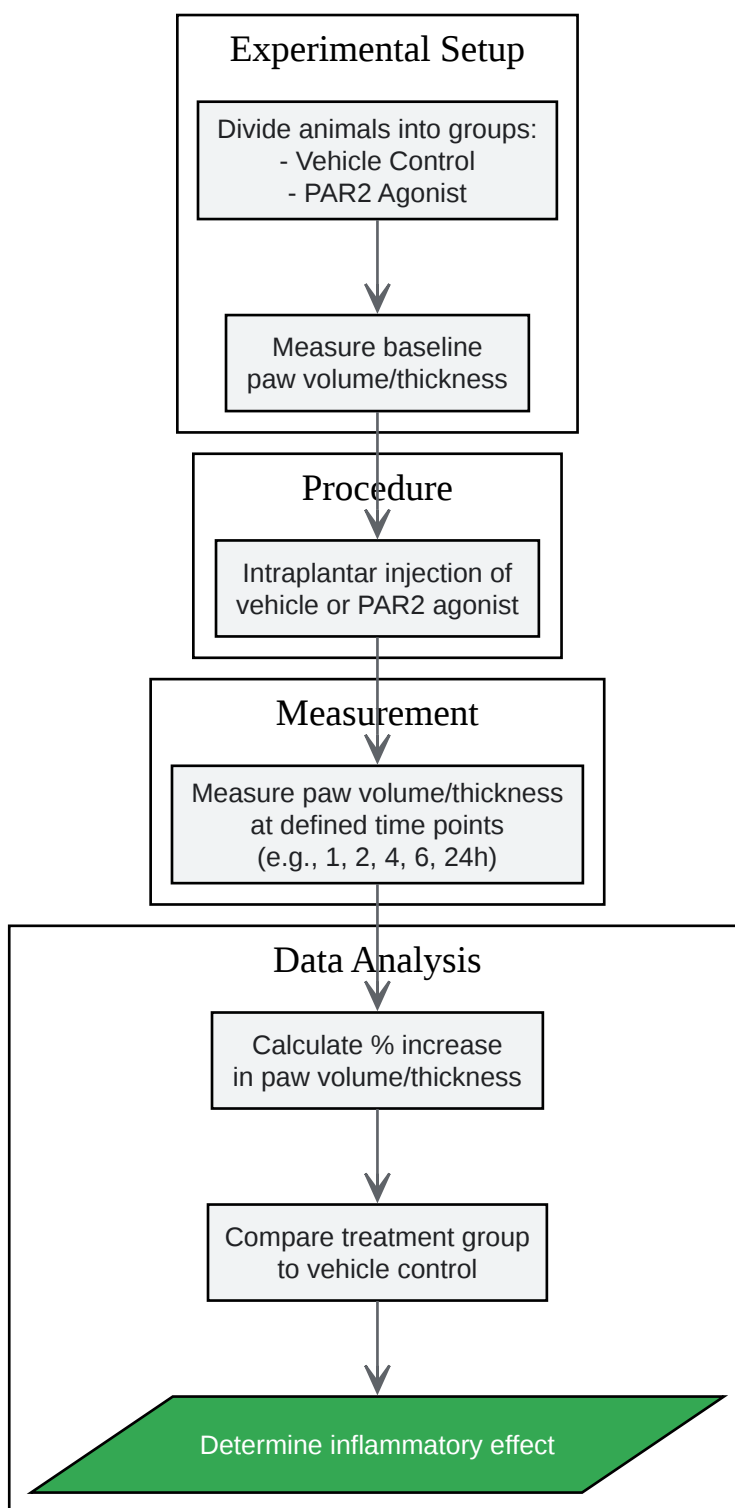
PAR2 Signaling Pathway



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Caption: Simplified PAR2 signaling cascade.

Experimental Workflow: Paw Edema Model



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Caption: Workflow for rodent paw edema experiment.

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